![molecular formula C15H13ClF2O B14268825 1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene CAS No. 178369-95-4](/img/structure/B14268825.png)
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 3-chloro-1-(4-fluorophenoxy)propyl group and an additional fluorine atom
Métodos De Preparación
The synthesis of 1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenol and 3-chloropropyl chloride.
Reaction Conditions: The 4-fluorophenol undergoes a nucleophilic substitution reaction with 3-chloropropyl chloride in the presence of a base such as potassium carbonate to form 3-(4-fluorophenoxy)propyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene undergoes various chemical reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene involves its interaction with molecular targets and pathways within cells:
Comparación Con Compuestos Similares
1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene can be compared with other similar compounds:
1-Butanone, 4-chloro-1-(4-fluorophenyl)-: This compound has a similar structure but differs in the presence of a ketone group instead of a benzene ring.
4-amino-5-chloro-N-[(3R,4S)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide: This compound has additional functional groups, including an amino group and a methoxy group, which confer different chemical and biological properties.
1-Propanone, 3-chloro-1-phenyl-: This compound features a propanone group and a phenyl ring, making it structurally similar but functionally distinct.
Propiedades
Número CAS |
178369-95-4 |
|---|---|
Fórmula molecular |
C15H13ClF2O |
Peso molecular |
282.71 g/mol |
Nombre IUPAC |
1-[3-chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene |
InChI |
InChI=1S/C15H13ClF2O/c16-10-9-15(11-1-3-12(17)4-2-11)19-14-7-5-13(18)6-8-14/h1-8,15H,9-10H2 |
Clave InChI |
YLQVPRXQZIQPAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CCCl)OC2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


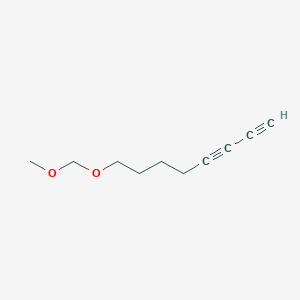
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
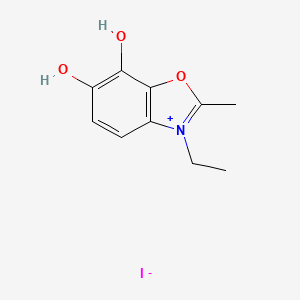
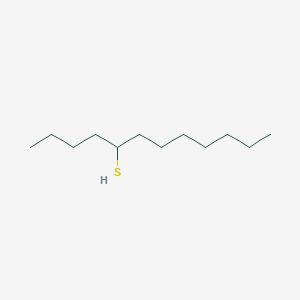
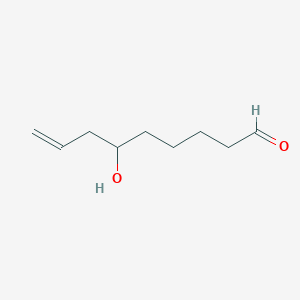
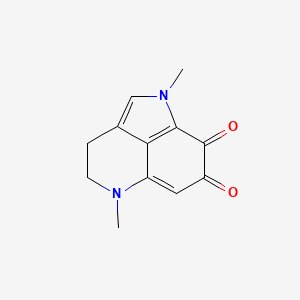
![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)
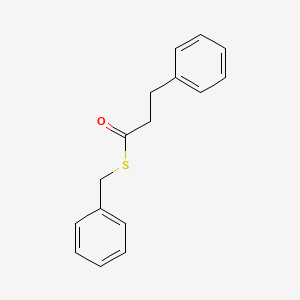
![3H-Pyrrolo[2,3-b]pyridin-3-one, 1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14268803.png)

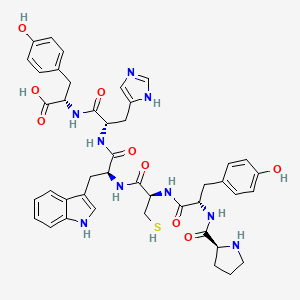
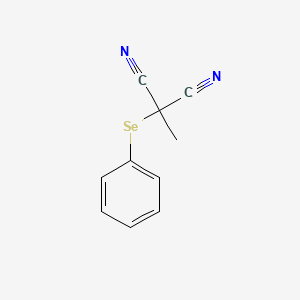

![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
